Methyl (4-methyl-1,3-thiazol-2-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(4-methyl-1,3-thiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-5-4-11-6(8-5)3-7(9)10-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVVMHZOBFCPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427879 | |
| Record name | methyl (4-methyl-1,3-thiazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117840-81-0 | |
| Record name | methyl (4-methyl-1,3-thiazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(4-methyl-1,3-thiazol-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hantzsch Thiazole Synthesis with α-Halo Esters
The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazoles. In this method, thiourea derivatives react with α-halo esters under basic conditions. For Methyl (4-methyl-1,3-thiazol-2-yl)acetate, thiourea precursors such as N-methylthiourea are treated with methyl chloroacetate in ethanol containing triethylamine (TEA). The reaction proceeds via nucleophilic displacement of the halide by the thiol group, followed by cyclization and elimination of hydrogen chloride.
Example Protocol :
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Reactants : N-Methylthiourea (10 mmol), methyl chloroacetate (12 mmol), TEA (1.2 equiv)
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Conditions : Reflux in ethanol (8–12 hours)
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Key Data : IR spectroscopy confirms C=O (1730 cm⁻¹) and C=N (1620 cm⁻¹) stretches, while NMR shows singlet peaks for thiazole methyl (δ 2.33 ppm) and ester methyl (δ 3.72 ppm).
Thiosemicarbazone Cyclization
Thiosemicarbazones serve as versatile intermediates for thiazole formation. For instance, hydrazinecarbothioamide derivatives react with α-halo esters like ethyl 2-bromopropanoate in ethanol under acidic catalysis (e.g., glacial acetic acid). This method emphasizes regioselective cyclization to install the 4-methyl group.
Example Protocol :
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Reactants : Thiosemicarbazone derivative (5 mmol), ethyl 2-bromopropanoate (6 mmol)
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Conditions : Reflux in ethanol with acetic acid (4–6 hours)
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Key Data : Mass spectrometry reveals molecular ion peaks at m/z 383 (M⁺), consistent with the molecular formula .
Esterification of Thiazole Carboxylic Acid Precursors
Acid-Catalyzed Esterification
(4-Methyl-1,3-thiazol-2-yl)acetic acid is esterified using methanol and concentrated hydrochloric acid. The reaction follows Fischer esterification mechanics, with protonation of the carboxylic acid enhancing electrophilicity for nucleophilic attack by methanol.
Example Protocol :
Mitsunobu Reaction for Sterically Hindered Systems
For substrates sensitive to acidic conditions, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate esterification. This method is advantageous for retaining stereochemical integrity.
Example Protocol :
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Reactants : (4-Methyl-1,3-thiazol-2-yl)acetic acid (5 mmol), methanol (10 mmol), DEAD (5.5 mmol), PPh₃ (5.5 mmol)
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Conditions : Room temperature, 12 hours
Functional Group Interconversion Approaches
Alkylation of Thiazolethiols
Methylation of (4-methyl-1,3-thiazol-2-yl)thiol with methyl iodide in the presence of a base (e.g., K₂CO₃) provides an alternative route. This method is less common due to challenges in thiol group availability.
Example Protocol :
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Reactants : (4-Methyl-1,3-thiazol-2-yl)thiol (10 mmol), methyl iodide (12 mmol), K₂CO₃ (15 mmol)
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Conditions : DMF, 60°C, 6 hours
Comparative Analysis of Synthetic Methods
| Method | Reactants | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Hantzsch Synthesis | Thiourea, α-halo ester, TEA | Reflux, ethanol | 68–74% | High regioselectivity | Requires toxic α-halo esters |
| Thiosemicarbazone Route | Thiosemicarbazone, α-halo ester | Reflux, acetic acid | 50–61% | Adaptable to diverse substituents | Multi-step purification |
| Fischer Esterification | Carboxylic acid, methanol, HCl | 80–85°C, 8 hours | 85–90% | Simple, high yield | Acid-sensitive substrates incompatible |
| Mitsunobu Reaction | Carboxylic acid, DEAD, PPh₃ | Room temperature | 78–82% | Mild conditions, stereoretentive | Costly reagents |
Chemical Reactions Analysis
Types of Reactions
Methyl (4-methyl-1,3-thiazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
Methyl (4-methyl-1,3-thiazol-2-yl)acetate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential in treating infectious diseases and cancer. Notable applications include:
- Antimicrobial Activity : Thiazole derivatives exhibit activity against a variety of pathogens by inhibiting key metabolic pathways or disrupting cellular functions. For example, studies have shown that compounds derived from thiazoles can interact with bacterial enzymes, leading to cell death.
- Antitumor Properties : Research indicates that this compound and its derivatives may possess antitumor activity. For instance, some thiazole derivatives have demonstrated significant cytotoxic effects on cancer cell lines in vitro.
Case Study: Antifilarial Activity
A specific derivative of this compound was evaluated for its antifilarial activity against Acanthocheilonema viteae, showing promising results in vivo.
Agricultural Chemistry
In agricultural applications, this compound is utilized in the formulation of agrochemicals . Its effectiveness as a pesticide helps manage pest populations while minimizing environmental impact. The compound's properties allow for:
- Targeted Pest Control : By acting on specific biological pathways in pests, it reduces the need for broad-spectrum pesticides that can harm beneficial organisms .
Biochemical Research
This compound is employed in biochemical studies focusing on enzyme inhibition and metabolic pathways. This research aids in understanding disease mechanisms and developing new therapeutic strategies.
Key Research Areas:
- Enzyme Inhibition Studies : The compound has been used to study its effects on various enzymes involved in metabolic processes, contributing to insights into metabolic diseases .
- Oxidative Stress Research : Some thiazole derivatives have been identified as effective scavengers of DPPH radicals, indicating potential antioxidant properties that could be useful in combating oxidative stress-related diseases.
Material Science
In material science, this compound is explored for its potential to develop novel materials with enhanced properties such as:
- Thermal Stability : The compound's unique structure may confer improved thermal stability compared to other materials.
- Resistance to Degradation : Research is ongoing to evaluate how thiazole derivatives can be integrated into materials that require durability under harsh conditions .
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Antimicrobial and antitumor agents | Targeted treatment options |
| Agricultural Chemistry | Pesticide formulations | Reduced environmental impact |
| Biochemical Research | Enzyme inhibition studies | Insights into disease mechanisms |
| Material Science | Development of durable materials | Improved thermal stability |
Mechanism of Action
The mechanism of action of Methyl (4-methyl-1,3-thiazol-2-yl)acetate involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can interact with cellular pathways to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical properties of methyl (4-methyl-1,3-thiazol-2-yl)acetate with analogous compounds:
Key Observations :
- Solubility : The sodium salt derivative () exhibits higher aqueous solubility due to ionic character, whereas the methyl ester is more suited for lipid-rich environments.
- Stability: Methyl esters are generally more hydrolytically stable than ethyl esters (e.g., Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate in ), which may degrade faster under acidic/basic conditions .
Critical Differences :
- The 4-methyl substitution in the target compound simplifies synthesis compared to derivatives requiring amino or acetamido group installation (e.g., ).
Comparison :
- Amino-substituted thiazoles (e.g., ) show enhanced hydrogen-bonding capacity, critical for enzyme inhibition .
Biological Activity
Methyl (4-methyl-1,3-thiazol-2-yl)acetate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
1. Overview of Thiazole Derivatives
Thiazoles are heterocyclic compounds containing sulfur and nitrogen in their ring structure. They are known for their broad spectrum of biological activities, including antimicrobial , antitumor , anti-inflammatory , anticonvulsant , and antifilarial properties. This compound specifically exhibits significant potential in these areas due to its unique structural features.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Antimicrobial Activity : Thiazole derivatives disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. Studies indicate that this compound can inhibit key metabolic pathways in pathogens, making it a candidate for antimicrobial therapy.
- Antitumor Activity : Research has shown that this compound can induce apoptosis in cancer cells. For instance, related thiazole compounds have demonstrated antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating significant potency .
3. Biological Activities
The following table summarizes the notable biological activities associated with this compound and related thiazole derivatives:
4.1 Antitumor Activity
A study evaluated the antiproliferative effects of a thiazole analogue similar to this compound against breast cancer cells. The compound exhibited an IC50 value of 5.73 µM against MCF-7 cells, demonstrating its potential as a lead compound for developing anti-breast cancer agents. Mechanistic studies revealed that the compound inhibits the vascular endothelial growth factor receptor (VEGFR)-2, promoting apoptosis and cell cycle arrest .
4.2 Antimicrobial Efficacy
Research has indicated that thiazole derivatives can effectively combat drug-resistant strains of Mycobacterium tuberculosis. This compound was tested alongside other compounds, showing promising results with minimum inhibitory concentrations (MICs) as low as ≤0.25 μM against various strains .
5. Conclusion
This compound represents a significant advancement in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Ongoing research into its mechanisms of action and efficacy against various diseases continues to highlight the importance of thiazole derivatives in drug development.
Q & A
Q. What are the optimized synthetic routes for Methyl (4-methyl-1,3-thiazol-2-yl)acetate, and how can purity be ensured post-synthesis?
The synthesis of this compound can be approached via cyclocondensation reactions. For example, analogous routes involve reacting 2-cyanothioacetamide with α-haloketones (e.g., 1-chloroacetone) to form the thiazole core, followed by esterification . Yields (~54%) and purity (>95%) can be improved using column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization. Purity assessment should combine HPLC (C18 column, acetonitrile/water gradient) and GC-MS to detect residual solvents or byproducts .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR : and NMR in CDCl or DMSO-d to confirm ester and thiazole protons (e.g., thiazole C-H protons at δ 6.8–7.2 ppm) .
- X-ray crystallography : Use SHELX (SHELXL for refinement) to resolve crystal structures. For visualization, ORTEP-III with a GUI provides clear thermal ellipsoid plots .
- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H] at m/z 185.05 for CHNOS) .
Q. How can researchers assess stability and storage conditions for this compound?
Stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH) should be conducted using accelerated degradation protocols. Monitor decomposition via TLC or HPLC. Store desiccated at −20°C in amber vials to prevent ester hydrolysis or thiazole oxidation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) for reactivity insights. Molecular docking (AutoDock Vina) against protein targets (e.g., DNA gyrase) can model binding affinities. Validate predictions with experimental assays like SPR or ITC .
Q. What experimental strategies resolve contradictions in synthetic yields across literature methods?
Discrepancies in yields (e.g., 54% vs. lower yields in alternative routes) may arise from reaction kinetics or purification efficiency. Design a fractional factorial experiment to test variables: catalyst loading (e.g., HSO vs. TsOH), solvent polarity (DMF vs. THF), and reaction time. Use ANOVA to identify significant factors .
Q. How can the compound’s coordination chemistry with transition metals be explored?
React this compound with metal precursors (e.g., W(CO)) under inert conditions. Characterize complexes via IR (CO stretching ~2000 cm), XANES for oxidation states, and single-crystal XRD to confirm ligand binding modes (e.g., κ-N or κ-N,S) .
Q. What methodologies detect and quantify protein interactions involving this compound?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip and measure binding kinetics (k, k).
- Fluorescence quenching : Titrate the compound into a protein solution (e.g., BSA) and monitor Trp emission at 340 nm .
- LC-MS/MS : Identify covalent adducts using collision-induced dissociation (CID) .
Q. How can researchers address discrepancies in spectral data interpretation?
For ambiguous NMR signals (e.g., overlapping thiazole and ester protons), use 2D techniques (HSQC, HMBC) to assign correlations. Compare experimental IR stretches (e.g., C=O at 1720 cm) with DFT-simulated spectra. Cross-validate with literature data for analogous thiazole esters .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
